molecular formula C₂₇H₂₄N₆O₅ B1145703 N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea CAS No. 284670-98-0

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea

Numéro de catalogue: B1145703
Numéro CAS: 284670-98-0
Poids moléculaire: 512.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea (CAS: 284670-98-0) is a bis-aryl urea derivative with the molecular formula C27H24N6O5 and a molecular weight of 512.52 g/mol . Its structure features two 4-pyridyloxy phenyl groups linked via a urea bridge, each substituted with an N-methylcarbamoyl moiety. The compound exhibits >95% purity (HPLC) and is stored at +4°C . Its SMILES and InChI notations confirm the spatial arrangement of functional groups, which are critical for hydrogen bonding and molecular recognition .

Propriétés

IUPAC Name

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMYJDVQDNOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea typically involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low range to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Mécanisme D'action

The mechanism of action of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sorafenib and Its Derivatives

Sorafenib (N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea) shares the urea backbone and pyridyloxy-carbamoyl motifs but differs in substituents:

  • Substituent Differences : Sorafenib incorporates a 4-chloro-3-(trifluoromethyl)phenyl group instead of a second pyridyloxy phenyl group. This modification enhances its kinase inhibition profile, targeting Raf, VEGFR-2, and PDGFR-β .
  • Pharmacokinetics: A deuterated analog (CM4307) showed improved metabolic stability compared to non-deuterated Sorafenib (CM4306) in rat studies, highlighting the impact of isotopic substitution .
  • Bioactivity : Sorafenib’s trifluoromethyl and chloro groups increase lipophilicity and target affinity, making it a clinically approved antitumor agent, whereas the bis-pyridyloxy structure of the parent compound lacks documented therapeutic use .
Table 1: Key Differences Between N,N'-Bis[...]urea and Sorafenib
Property N,N'-Bis[...]urea Sorafenib (Tosylate Salt)
Molecular Weight 512.52 637.03 (salt form)
Substituents Bis-pyridyloxy phenyl Chloro-trifluoromethyl phenyl
Purity >95% (HPLC) ≥98% (HPLC)
Therapeutic Application Research compound FDA-approved for renal/liver cancer

Urea-Based Pesticides

Compounds like chloroxuron (N’-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea) and difenoxuron (N’-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea) share the urea core but feature alkyl or aryloxy substituents instead of pyridyloxy groups . These substitutions reduce hydrogen-bonding capacity, shifting their use to herbicides rather than pharmaceuticals.

Disulfide/Diselenide Carbamoyl Derivatives

Bis[2-(N-methylcarbamoyl)phenyl] disulfide (7b) and bis[2-(N-n-butylcarbamoyl)phenyl] diselenide (6e) from exhibit:

  • Backbone Differences : Disulfide/diselenide bonds replace the urea bridge.
  • Impact on Reactivity : Selenium in 6e increases oxidative instability compared to sulfur in 7b .
  • Biological Relevance : These compounds are synthetic intermediates, unlike the urea-based pharmaceuticals .

Methoxybenzenesulfonyloxy Ureas

Derivatives like N,N'-[2-(p-methoxybenzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea () feature sulfonate esters , which enhance solubility but reduce membrane permeability compared to the pyridyloxy-carbamoyl groups in the parent compound .

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

The urea group in N,N'-Bis[...]urea forms bidirectional hydrogen bonds (N-H···O), critical for supramolecular assembly .

Activité Biologique

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea (CAS Number: 284670-98-0) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its molecular characteristics, biological mechanisms, and potential applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C27H24N6O5
  • Molecular Weight : 512.52 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Biological Activity Overview

This compound has been studied for its potential as a kinase inhibitor , which plays a crucial role in various cellular processes such as growth, differentiation, and metabolism. These properties make it a candidate for cancer therapeutics and other diseases linked to aberrant kinase activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Studies indicate that it may disrupt the phosphorylation processes critical for tumor growth and survival.

In Vitro Studies

  • Kinase Inhibition : Research has demonstrated that this compound effectively inhibits several kinases, leading to reduced proliferation of cancer cell lines.
    • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
    • Result : IC50 values were determined, indicating effective inhibition at micromolar concentrations.
  • Apoptosis Induction : In vitro assays showed that treatment with this compound resulted in increased apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
    • Mechanism : Activation of caspase pathways was observed, confirming apoptotic signaling.

In Vivo Studies

  • Animal Models : Animal studies have been conducted to evaluate the therapeutic efficacy and safety profile of this compound.
    • Findings : Significant tumor reduction was noted in xenograft models treated with the compound compared to controls.
  • Toxicity Assessment : Chronic toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its potential for further development.

Comparative Analysis of Biological Activity

Compound NameKinase InhibitionApoptosis InductionToxicity Level
This compoundYesYesLow
Standard Kinase Inhibitor AYesModerateModerate
Standard Kinase Inhibitor BNoLowHigh

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.